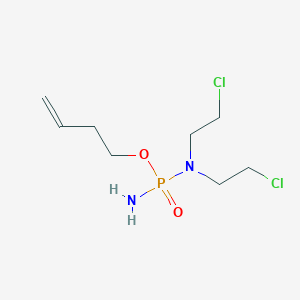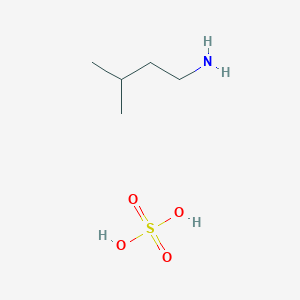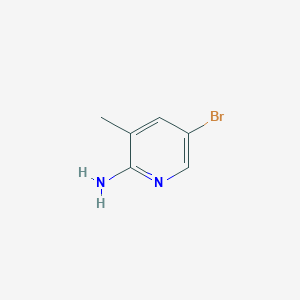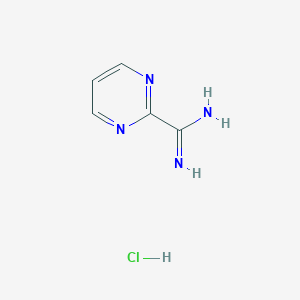
2-氨基嘧啶盐酸盐
描述
2-Amidinopyrimidine hydrochloride is a chemical compound with the molecular formula C5H7ClN4. It is characterized by the presence of an amidine group attached to a pyrimidine ring. This compound is known for its white crystalline powder form and has various applications in scientific research and industry .
科学研究应用
2-Amidinopyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用机制
Target of Action
It has been used in the surface and shallow layer of perovskite films to improve the performance of perovskite solar cells (pscs) .
Mode of Action
2-Amidinopyrimidine hydrochloride (APC) has multifunctional groups that interact with pyrimidine N to passivate iodine vacancies (undercoordinated Pb 2+ defects). It also compensates for formamidine (FA) vacancies (undercoordinated I-) via N-H⋯I hydrogen or ionic bonding .
Result of Action
The introduction of 2-Amidinopyrimidine hydrochloride into the surface and shallow layer of a perovskite film results in an improvement in the performance of perovskite solar cells (PSCs). This is achieved through the passivation of iodine vacancies and the compensation of formamidine vacancies .
Action Environment
The action of 2-Amidinopyrimidine hydrochloride is influenced by environmental factors. For instance, the quality of the light absorber film in perovskite solar cells, where the compound is used, is a key factor that limits the efficiency and stability of the cells .
生化分析
Biochemical Properties
2-Amidinopyrimidine hydrochloride plays a significant role in biochemical reactions, particularly in the stabilization of perovskite solar cells . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to passivate iodine vacancies and compensate for formamidine vacancies in perovskite films . These interactions are crucial for improving the performance and stability of perovskite solar cells.
Cellular Effects
2-Amidinopyrimidine hydrochloride influences various cellular processes and functions. It has been observed to enhance the crystallization of perovskite films, resulting in improved photoluminescence lifetime and carrier diffusion length . These effects are essential for the efficiency and stability of perovskite solar cells. Additionally, the compound’s interactions with cellular components can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 2-Amidinopyrimidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It passivates iodine vacancies by interacting with pyrimidine nitrogen atoms and compensates for formamidine vacancies via hydrogen or ionic bonding . These interactions lead to enhanced crystallization and improved charge-carrier activities in perovskite films.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amidinopyrimidine hydrochloride can change over time. The compound has demonstrated excellent long-term stability and operational stability in perovskite solar cells . Its stability and degradation over time are critical factors in maintaining the performance of these cells. Long-term studies have shown that the compound retains its effectiveness in enhancing perovskite film quality and stability.
Metabolic Pathways
2-Amidinopyrimidine hydrochloride is involved in specific metabolic pathways, particularly in the context of perovskite solar cells. It interacts with enzymes and cofactors that play a role in the crystallization and stabilization of perovskite films . These interactions can affect metabolic flux and metabolite levels, contributing to the overall performance of the solar cells.
Transport and Distribution
Within cells and tissues, 2-Amidinopyrimidine hydrochloride is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target areas . These interactions are essential for ensuring the compound’s effectiveness in enhancing perovskite film quality and stability.
Subcellular Localization
The subcellular localization of 2-Amidinopyrimidine hydrochloride is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular contexts, contributing to the overall performance of perovskite solar cells.
准备方法
Synthetic Routes and Reaction Conditions
2-Amidinopyrimidine hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminopyrimidine with formamidine acetate in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, leading to the formation of 2-Amidinopyrimidine hydrochloride .
Industrial Production Methods
In industrial settings, the production of 2-Amidinopyrimidine hydrochloride often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .
化学反应分析
Types of Reactions
2-Amidinopyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the amidine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
相似化合物的比较
Similar Compounds
- 2-Aminopyrimidine
- 2-Pyrimidinecarboximidamide
- Pyrimidine-2-carboximidamide
Uniqueness
2-Amidinopyrimidine hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its amidine group provides distinct chemical reactivity compared to other similar compounds, making it valuable in various research and industrial applications .
属性
IUPAC Name |
pyrimidine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4.ClH/c6-4(7)5-8-2-1-3-9-5;/h1-3H,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIYBABLVXXFGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621166 | |
| Record name | Pyrimidine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138588-40-6 | |
| Record name | 2-Pyrimidinecarboximidamide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138588-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyrimidinecarboximidamide, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.116 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-amidinopyrimidine hydrochloride (APC) improve the performance of perovskite solar cells?
A: APC acts as an additive during the perovskite film formation process. [] It serves two primary functions:
- Improved Crystallization: APC interacts with the perovskite precursor solution, influencing the crystallization process during film formation. This results in larger perovskite grain sizes and a more uniform film morphology, enhancing charge transport within the device. []
- Defect Passivation: APC can passivate defects present within the perovskite film. These defects can act as traps for charge carriers, hindering the overall performance. By passivating these defects, APC reduces charge recombination and improves the device's efficiency and stability. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(chlorosulfonyl)methyl]benzoate](/img/structure/B22823.png)
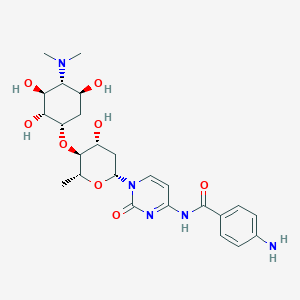
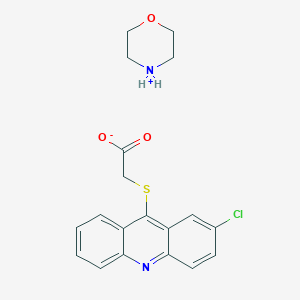
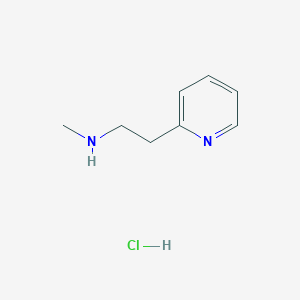

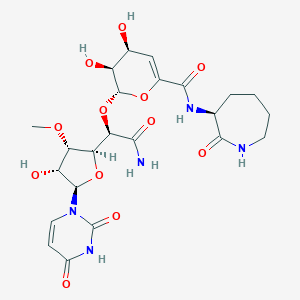
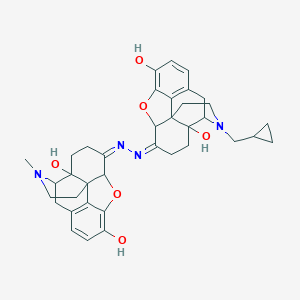
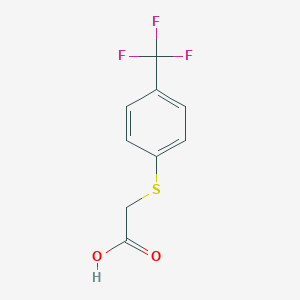
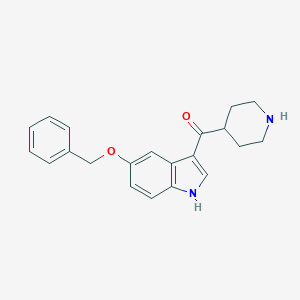
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B22852.png)

